molecular formula C11H10F2O3 B2953862 4-Cyclobutoxy-3,5-difluorobenzoic acid CAS No. 1339696-85-3

4-Cyclobutoxy-3,5-difluorobenzoic acid

Cat. No.: B2953862
CAS No.: 1339696-85-3
M. Wt: 228.195
InChI Key: BGEUFXACNBNBGR-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3,5-difluorobenzoic acid (CAS 1339696-85-3) is a fluorinated aromatic compound with the molecular formula C 11 H 10 F 2 O 3 and a molecular weight of 228.19 g/mol . This chemical is a derivative of benzoic acid, functionally modified by a cyclobutoxy group at the 4-position and fluorine atoms at the 3- and 5-positions of the benzene ring. This specific structure, which can be represented by the SMILES notation OC(=O)c1cc(F)c(OC2CCC2)c(F)c1, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . It is particularly useful for the synthesis of more complex molecules, where the benzoic acid moiety can serve as a building block, and the cyclobutoxy and fluorine substituents can be leveraged to fine-tune the electronic properties, steric profile, and metabolic stability of the target compounds. As a derivative of 3,5-difluorobenzoic acid—a known compound with a melting point of 121-123 °C—this analog inherits the properties of a rigid, planar benzoic core with halogen substituents that influence its acidity and binding characteristics . The product is offered with the MDL number MFCD18285398 and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers in pharmaceutical development and material science will find this compound useful for constructing novel molecular entities. For specific pricing, availability, and custom synthesis inquiries, please contact us directly. All handling should be conducted by trained personnel in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

4-cyclobutyloxy-3,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-4-6(11(14)15)5-9(13)10(8)16-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEUFXACNBNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Cyclobutoxy 3,5 Difluorobenzoic Acid and Analogues

Retrosynthetic Analysis of 4-Cyclobutoxy-3,5-difluorobenzoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors.

The structure of this compound offers several logical points for disconnection. The most evident disconnection is the aryl ether bond (C-O), which simplifies the target molecule into two key precursors: a difluorinated phenol (B47542) ring and a cyclobutyl-containing electrophile.

Disconnection of the Aryl-Oxygen Bond: This primary disconnection leads to 3,5-difluoro-4-hydroxybenzoic acid and a cyclobutyl halide (e.g., cyclobutyl bromide) or tosylate. The phenolic precursor, 3,5-difluoro-4-hydroxybenzoic acid, is a logical intermediate, although it may require its own multi-step synthesis from more fundamental starting materials. uni.lu

A secondary disconnection strategy involves functional group interconversion (FGI). The carboxylic acid group can be retrosynthetically converted into other functionalities that are easier to introduce or manipulate.

Functional Group Interconversion (FGI): The carboxyl group can be traced back to a nitrile or a methyl group, which can be respectively hydrolyzed or oxidized. For instance, the synthesis of 4-amino-3,5-difluorobenzoic acid has been achieved through the hydrolysis of 4-amino-3,5-difluorobenzonitrile. Alternatively, the carboxyl group could be installed via carboxylation of an organometallic species derived from an aryl halide.

Combining these approaches, a plausible retrosynthetic pathway starts from the key intermediate, 3,5-difluorobenzoic acid , which is commercially available. ontosight.ai Strategic functionalization at the C4 position (para to the carboxyl group) would be required to introduce the hydroxyl group, followed by etherification.

The formation of the aryl ether bond is a critical step in the synthesis. Two classical and reliable methods are particularly well-suited for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com In this context, the phenolic precursor (3,5-difluoro-4-hydroxybenzoic acid or its esterified form) would be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide. jk-sci.com This nucleophilic phenoxide would then react with an electrophilic cyclobutyl source, such as cyclobutyl bromide or cyclobutyl tosylate, to form the desired ether. wikipedia.orgorgchemres.org The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. jk-sci.com

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of a primary or secondary alcohol into an ether, among other functional groups. missouri.eduorganic-chemistry.org The reaction couples an alcohol (cyclobutanol) with a nucleophile that has an acidic proton (the phenolic hydroxyl group of the benzoic acid precursor) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol's carbon center, although the latter is not relevant for the symmetrical cyclobutanol (B46151). missouri.edu

MethodKey ReagentsMechanismAdvantagesDisadvantages
Williamson Ether SynthesisPhenol Precursor, Base (e.g., K₂CO₃, NaH), Cyclobutyl Halide/TosylateSN2Cost-effective, straightforward, widely applicable. orgchemres.orgCan require harsh basic conditions; elimination can be a side reaction with hindered halides. jk-sci.com
Mitsunobu ReactionPhenol Precursor, Cyclobutanol, PPh₃, DEAD/DIADRedox-CondensationMild reaction conditions, high functional group tolerance. nih.govStoichiometric amounts of reagents are required, leading to phosphorus byproducts that can complicate purification. missouri.edu

Achieving the 3,5-difluoro substitution pattern is a key challenge. While direct C-H fluorination of aromatic rings is an area of active research, employing electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), achieving specific regioselectivity on a substituted benzene (B151609) ring can be difficult. nih.gov Therefore, synthetic strategies typically rely on starting materials that already possess the desired fluorine substitution pattern.

Common precursors for 1,3,5-trisubstituted aromatic rings containing fluorine include:

3,5-Difluorobenzoic acid: A commercially available and logical starting point. chemicalbook.com

1-Bromo-3,5-difluorobenzene: This can be converted to the benzoic acid via Grignard formation followed by carboxylation. chemicalbook.com

3,5-Difluoroaniline: This can be converted to the benzoic acid via Sandmeyer-type reactions.

The synthesis of these precursors often traces back to reactions on polyhalogenated benzenes or through diazotization of anilines followed by a Balz-Schiemann reaction. More modern approaches might involve decarboxylative fluorination, though this is often more challenging for aromatic than aliphatic carboxylic acids. researchgate.net

Classical and Modern Synthetic Routes to Difluorobenzoic Acids

The synthesis of polysubstituted fluorinated benzoic acids relies on a toolkit of reactions that can modify the aromatic core.

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. libretexts.org The outcome of EAS reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. wikipedia.org

In the case of a precursor like 3,5-difluorobenzoic acid, three directing groups are present:

Fluorine Atoms (at C3 and C5): Halogens are deactivating groups due to their strong negative inductive effect (-I). wikipedia.org However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). csbsju.edu The +M effect of fluorine is significant and can sometimes lead to reactivity at the para position that is comparable to or even greater than that of benzene itself. wikipedia.org

Carboxylic Acid Group (at C1): This group is strongly deactivating and a meta-director due to both its inductive and resonance electron-withdrawing effects.

When considering an EAS reaction (e.g., nitration, halogenation) on 3,5-difluorobenzoic acid, the directing effects of these groups are combined. The fluorine atoms activate the C2, C4, and C6 positions for electrophilic attack. The carboxylic acid group directs incoming electrophiles to the C3 and C5 positions, which are already occupied by fluorine. The powerful deactivating nature of the carboxyl group makes substitution difficult, but if it occurs, the positions activated by the fluorine atoms (C2, C4, C6) are the most likely sites. This principle is demonstrated in the synthesis of compounds like 2,4-dichloro-3,5-difluorobenzoic acid, which proceeds through a nitration step on a difluorinated precursor. researchgate.net

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Reactivity EffectDirecting Position(s)
-FStrongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-COOHWithdrawingWithdrawingStrongly DeactivatingMeta

Modern organic synthesis provides powerful tools for constructing complex molecules that can bypass the limitations of classical EAS reactions.

Halogen-Dance Reaction: The halogen dance is a base-induced isomerization where a halogen atom "dances" around an aromatic or heteroaromatic ring. rsc.orgwikipedia.org This reaction, typically driven by thermodynamics, allows for the functionalization of positions that are not easily accessible through other methods. wikipedia.orgresearchgate.net The mechanism generally involves deprotonation by a strong base (e.g., LDA) to form an aryl anion, which then rearranges to a more stable anionic intermediate, followed by halogen transfer from another molecule of the starting material. wikipedia.orgclockss.org This creates a new aryl anion that can be trapped by an electrophile. This methodology offers a strategic way to rearrange substitution patterns on a difluorobenzoic acid scaffold to create novel analogues.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become indispensable for forming C-C and C-heteroatom bonds. orgsyn.orgnih.gov Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination/etherification provide versatile methods for elaborating the structure of fluorinated benzoic acids. For example, a bromo-difluorobenzoic acid derivative could be coupled with various boronic acids (Suzuki coupling) to introduce diverse aryl or alkyl groups. researchgate.net Furthermore, the carboxylate group itself can act as a directing group in certain Pd-catalyzed C-H activation reactions, enabling functionalization at the ortho position. nih.gov These methods provide a highly modular approach to synthesizing a wide array of analogues of the target compound.

Decarboxylation Methods for Fluorinated Phthalic Acids

Decarboxylation is a crucial chemical reaction that involves the removal of a carboxyl group. In the synthesis of fluorinated benzoic acids, the selective decarboxylation of fluorinated phthalic acids or their anhydrides serves as a viable pathway. While not a direct route to this compound, this method is fundamental for creating related fluorinated benzoic acid precursors.

It has been demonstrated that 2,4,5-trifluorobenzoic acid can be effectively prepared through the decarboxylation of 3,4,6-trifluorophthalic anhydride. googleapis.com This reaction can proceed in dipolar aprotic solvents, and the use of catalysts such as copper, copper oxides, or copper salts is preferred to improve reaction efficiency. googleapis.com The surprising selectivity of this reaction, where one of the two carboxyl groups is preferentially removed, results in a good yield of the desired monofunctionalized benzoic acid. googleapis.com

Heating is a common driver for decarboxylation. For instance, tetrafluorophthalic acid can be decarboxylated to yield 2,3,4,5-tetrafluorobenzoic acid by heating at 145°C in dimethylformamide. googleapis.com Similarly, merely heating phthalic acid in water at high temperatures (235°C) can induce decarboxylation to benzoic acid. googleapis.com Bacterial or enzymatic decarboxylation represents a greener alternative. Studies have shown that various bacteria can decarboxylate substituted phthalic acids. For example, 3-fluorophthalic acid can be converted to 2- and 3-fluorobenzoic acids by certain bacterial strains. nih.gov

These methods highlight a key synthetic strategy: the use of readily available, multifunctionalized aromatic compounds that can be selectively simplified to provide valuable fluorinated intermediates.

PrecursorProduct(s)ConditionsReference
3,4,6-Trifluorophthalic anhydride2,4,5-Trifluorobenzoic acidDipolar aprotic solvent, optional copper catalyst googleapis.com
Tetrafluorophthalic acid2,3,4,5-Tetrafluorobenzoic acidDimethylformamide, 145°C googleapis.com
3-Fluorophthalic acid2-Fluorobenzoic acid and 3-Fluorobenzoic acidBacterial conversion (e.g., Bacillus sp. strain FO) nih.gov
4,5-Dihydroxyphthalic acidProtocatechuic acidBacterial conversion (e.g., Pseudomonas testosteroni) nih.gov

Advanced Synthetic Protocols for Constructing the Cyclobutoxy Ether Linkage

The formation of the aryl ether bond, specifically the cyclobutoxy linkage, is the cornerstone of synthesizing the target molecule. This requires attaching the cyclobutanol moiety to the fluorinated aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for forming C-O bonds on electron-deficient aromatic rings. nih.gov The synthesis of this compound can be achieved by reacting a precursor like 3,4,5-trifluorobenzoic acid with cyclobutanol. The fluorine atom at the 4-position is activated towards substitution by the electron-withdrawing effects of the two flanking fluorine atoms and the carboxylic acid group.

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism without a discrete intermediate. nih.govnih.gov For a successful reaction with an alcohol nucleophile, a base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Common bases include sodium hydride or potassium carbonate, and the reaction is typically carried out in polar aprotic solvents like DMSO or DMF. vulcanchem.comfishersci.co.uk The fluorine atom is an excellent leaving group in this context, partly because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com

Beyond SNAr, several other etherification methods are applicable to fluorinated aryl systems.

Ullmann-Type Coupling: This classic method involves the copper-catalyzed reaction of an aryl halide with an alcohol. For fluorinated systems, an aryl iodide or bromide is typically used. The reaction often requires a ligand, such as N,N-dimethylglycine, to facilitate the coupling, which proceeds at elevated temperatures. organic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig Etherification: This powerful cross-coupling reaction uses a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with alcohols. organic-chemistry.org This method is known for its broad substrate scope and tolerance of various functional groups.

Mitsunobu Reaction: This reaction allows for the etherification of phenols with alcohols under mild conditions. In the context of the target molecule, a precursor like 3,5-difluoro-4-hydroxybenzoic acid could be reacted with cyclobutanol in the presence of reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). vulcanchem.comnih.gov

PhenoFluor Chemistry: A newer method utilizes deoxyfluorination reagents like PhenoFluor. While typically used to convert phenols to aryl fluorides, it has been adapted for ether bond formation between phenols and alcohols. nih.gov

MethodKey ReagentsTypical SubstratesCharacteristics
SNAr Base (e.g., NaH, K2CO3), Polar Aprotic Solvent (e.g., DMF, DMSO)Highly activated aryl fluoride (B91410)/chloride + AlcoholRequires electron-withdrawing groups on the aryl ring. vulcanchem.comfishersci.co.uk
Ullmann Coupling Cu catalyst, Ligand (e.g., N,N-dimethylglycine), BaseAryl iodide/bromide + AlcoholOften requires high temperatures. organic-chemistry.org
Buchwald-Hartwig Pd catalyst, Phosphine ligand, BaseAryl halide/triflate + AlcoholBroad scope, mild conditions, but catalyst can be expensive. organic-chemistry.org
Mitsunobu Reaction DEAD, PPh3Phenol + AlcoholMild, stereospecific for the alcohol, but produces stoichiometric byproducts. vulcanchem.comnih.gov

Convergent and Divergent Synthetic Approaches for this compound

A divergent synthesis would begin with a common, readily available starting material, such as 3,5-difluorobenzoic acid. This core structure would then be elaborated. The key step would be the introduction of a hydroxyl group or a leaving group at the 4-position, followed by etherification with cyclobutanol. A plausible route involves the nitration of 3,5-difluorobenzoic acid, followed by reduction to an amine, diazotization, and subsequent hydrolysis to install a hydroxyl group at the 4-position, which can then undergo etherification.

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in a final step. For example, one fragment could be a 4-substituted-3,5-difluorobenzene derivative, and the other would be the source of the carboxylic acid. A potential convergent route could start with 1,2,3-trifluorobenzene. This could be etherified with cyclobutanol via an SNAr reaction to form 1-cyclobutoxy-2,6-difluorobenzene. The challenge then becomes introducing the carboxylic acid group at the 4-position. This might be achieved through metallation (e.g., lithiation) followed by quenching with carbon dioxide. This approach can be more efficient for producing analogues, as different fragments can be synthesized in parallel and combined to create a library of related compounds.

Green Chemistry Considerations in the Synthesis of Fluorinated Benzoic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using less hazardous materials, developing energy-efficient processes, and minimizing waste. researchgate.net

The use of catalytic systems is a cornerstone of green chemistry. Catalysts, used in small amounts, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. In the synthesis of fluorinated aromatics, transition-metal-free protocols are being developed to avoid the use of heavy metals. mdpi.comarkat-usa.org For etherification, the use of copper or palladium catalysts, while not entirely "green," allows for reactions under milder conditions and with greater efficiency than many classical methods. organic-chemistry.org

The choice of solvent is another critical factor. Many organic syntheses rely on volatile, toxic, and flammable organic solvents. benthamdirect.com Research into environmentally benign solvents has identified several alternatives: researchgate.netijsr.net

Water: It is non-toxic, non-flammable, and inexpensive, making it an ideal solvent for certain reactions, such as some benzoylation reactions performed under Schotten-Baumann conditions. brazilianjournals.com.br

Ionic Liquids: These are salts that are liquid at low temperatures. They have negligible vapor pressure, reducing air pollution, and can often be recycled. They have been used to facilitate nucleophilic substitution reactions. organic-chemistry.org

Supercritical Fluids: Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by reducing pressure. benthamdirect.com

Fluorous Solvents: Highly fluorinated compounds can create a separate phase from organic solvents, allowing for easy separation and recycling of catalysts that have been tagged with a fluorous ponytail. ijsr.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is the ideal green solution, reducing waste and simplifying purification. acs.org

By incorporating advanced catalytic systems and replacing traditional organic solvents with greener alternatives, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. Reaction efficiency, on the other hand, is a broader term that encompasses not only the atom economy but also the reaction yield, energy consumption, and the environmental impact of the reagents and solvents used.

Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis

The Williamson ether synthesis, a type of SNAr reaction, is a common method for preparing ethers. In the context of synthesizing this compound, this would typically involve the reaction of a salt of 3,5-difluorobenzoic acid with a cyclobutyl halide or sulfonate.

The atom economy of the Williamson ether synthesis is generally favorable. The main byproduct is an inorganic salt, which is formed from the cation of the phenoxide and the leaving group of the cyclobutylating agent. For instance, the reaction of sodium 4-carboxy-2,6-difluorophenoxide with cyclobutyl bromide would ideally yield the desired product and sodium bromide.

Table 1: Theoretical Atom Economy for Williamson Ether Synthesis

Reactant 1Reactant 2Desired ProductByproduct% Atom Economy
Sodium 4-carboxy-2,6-difluorophenoxideCyclobutyl bromideThis compoundSodium bromide68.9%

Calculation based on molecular weights: C7H3F2NaO3 (200.08 g/mol ) + C4H7Br (135.00 g/mol ) -> C11H10F2O3 (228.19 g/mol ) + NaBr (102.89 g/mol ). % Atom Economy = (MW of product / sum of MW of reactants) x 100.

The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the synthesis of this compound, proceeding via the reaction of 4-hydroxy-3,5-difluorobenzoic acid and cyclobutanol in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Despite its versatility and often high yields for a wide range of substrates, the Mitsunobu reaction is notorious for its poor atom economy. wikipedia.org This is due to the use of stoichiometric amounts of triphenylphosphine and the azodicarboxylate, which are converted into triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate byproduct, respectively.

Table 2: Byproducts and Atom Economy of the Mitsunobu Reaction

Reactant 1Reactant 2Reagent 1Reagent 2Desired ProductByproduct 1Byproduct 2% Atom Economy
4-Hydroxy-3,5-difluorobenzoic acidCyclobutanolTriphenylphosphineDiethyl azodicarboxylateThis compoundTriphenylphosphine oxideDiethyl hydrazinedicarboxylate33.7%

Calculation based on molecular weights: C7H4F2O3 (174.10 g/mol ) + C4H8O (72.11 g/mol ) + P(C6H5)3 (262.29 g/mol ) + C6H10N2O4 (174.15 g/mol ) -> C11H10F2O3 (228.19 g/mol ) + O=P(C6H5)3 (278.28 g/mol ) + C6H12N2O4 (176.17 g/mol ). % Atom Economy = (MW of product / sum of MW of reactants) x 100.

The low atom economy of the Mitsunobu reaction presents significant challenges in terms of waste generation and purification of the desired product from the stoichiometric byproducts. This makes it a less desirable route from a green chemistry perspective, particularly for large-scale industrial production.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the aryl-ether bond in this compound. This would involve the coupling of a 4-halo-3,5-difluorobenzoic acid derivative with cyclobutanol in the presence of a copper catalyst and a base.

The atom economy of the Ullmann condensation can be quite high, as the main byproduct is a salt. The efficiency of the reaction, however, is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. nih.gov Modern advancements in Ullmann-type couplings have led to the development of more efficient catalytic systems that can operate under milder conditions with lower catalyst loadings.

Table 3: General Scheme for Ullmann Condensation

Reactant 1Reactant 2CatalystBaseDesired ProductByproduct
4-Halo-3,5-difluorobenzoic acidCyclobutanolCopper salt/complexInorganic/Organic BaseThis compoundSalt

The reaction efficiency of Ullmann condensations can be variable, with yields being sensitive to the specific substrates and conditions employed. However, the use of a catalytic amount of copper makes this method potentially more atom-economical and environmentally benign than the stoichiometric Mitsunobu reaction.

Chemical Transformations and Derivatization Strategies

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 4-Cyclobutoxy-3,5-difluorobenzoic acid is a prime site for modification, readily undergoing esterification and amidation reactions to produce a variety of ester and amide derivatives.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, the reaction with ethanol (B145695) would yield ethyl 4-cyclobutoxy-3,5-difluorobenzoate.

A plausible reaction scheme for the Fischer esterification is as follows:

Reaction of this compound with an alcohol (R-OH) in the presence of an acid catalyst (H+) to yield the corresponding ester.

Alternative methods for esterification that can be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.

Amidation:

The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-cyclobutoxy-3,5-difluorobenzoyl chloride can then be reacted with a primary or secondary amine to form the desired amide.

A general scheme for the amidation reaction is:

Two-step synthesis of amides from this compound via an acyl chloride intermediate.

Direct amidation methods, which avoid the isolation of the acyl chloride, are also possible. These often involve the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine.

The following table provides a summary of representative esterification and amidation reactions:

Reaction TypeReagentsProduct
EsterificationEthanol, H₂SO₄ (catalyst)Ethyl 4-cyclobutoxy-3,5-difluorobenzoate
EsterificationMethanol, DCCMethyl 4-cyclobutoxy-3,5-difluorobenzoate
Amidation1. SOCl₂ 2. Ammonia4-Cyclobutoxy-3,5-difluorobenzamide
Amidation1. (COCl)₂ 2. DiethylamineN,N-Diethyl-4-cyclobutoxy-3,5-difluorobenzamide
AmidationAniline, HATUN-Phenyl-4-cyclobutoxy-3,5-difluorobenzamide

Modifications of the Cyclobutoxy Substituent

While less common than modifications to the carboxylic acid or the aromatic ring, the cyclobutoxy group offers potential for structural diversification.

Ring-Opening and Functionalization of the Cyclobutyl Ring

The cyclobutane (B1203170) ring of the cyclobutoxy group is strained and can undergo ring-opening reactions under certain conditions. For example, treatment with strong acids or certain metal catalysts could potentially lead to the cleavage of the cyclobutane ring, yielding derivatives with a linear alkyl chain. However, these conditions would need to be carefully selected to avoid unwanted reactions at other sites of the molecule.

Functionalization of the cyclobutyl ring without ring-opening is also a possibility. Free-radical halogenation, for instance, could introduce a halogen atom onto the cyclobutane ring, which could then serve as a handle for further synthetic transformations.

Aromatic Functionalization of the Difluorobenzene Core

The difluorobenzene ring is another key site for derivatization, with the existing substituents directing the position of incoming electrophiles.

Halogenation and Nitration Studies

Halogenation:

Electrophilic aromatic substitution reactions such as halogenation (e.g., bromination or chlorination) on the difluorobenzene ring are expected to be directed by the existing substituents. The cyclobutoxy group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The carboxylic acid group is a deactivating, meta-directing group. In this case, the position ortho to the strongly activating cyclobutoxy group (and meta to the carboxylic acid) would be the most likely site for substitution.

Nitration:

Nitration of the aromatic ring, typically carried out with a mixture of nitric acid and sulfuric acid, would also be subject to the directing effects of the substituents. Similar to halogenation, the nitro group would be expected to add to the position ortho to the cyclobutoxy group. It is important to control the reaction conditions carefully to avoid over-nitration or side reactions.

The predicted major product for both halogenation and nitration is substitution at the C2 position:

ReactionReagentPredicted Major Product
BrominationBr₂, FeBr₃2-Bromo-4-cyclobutoxy-3,5-difluorobenzoic acid
NitrationHNO₃, H₂SO₄4-Cyclobutoxy-3,5-difluoro-2-nitrobenzoic acid

Directed Ortho-Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netuwindsor.cabaranlab.orgwikipedia.org In the case of this compound, the molecule contains several potential directing groups for lithiation: the carboxylic acid, the cyclobutoxy group, and the fluorine atoms. The carboxylate group, formed in the presence of a strong base, is a potent directing group. researchgate.net The alkoxy group and fluorine atoms can also direct lithiation to their ortho positions.

Given the substitution pattern, lithiation is most likely to occur at the position ortho to the carboxylic acid group (the C2 position), which is also ortho to a fluorine atom and the cyclobutoxy group. This would be a result of the combined directing effects of these groups. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

A general scheme for directed ortho-metalation is as follows:

Directed ortho-metalation of this compound followed by quenching with an electrophile (E+).

The following table illustrates some potential transformations via this pathway:

ElectrophileReagentProduct
Alkyl halide1. n-BuLi 2. CH₃I4-Cyclobutoxy-3,5-difluoro-2-methylbenzoic acid
Carbonyl compound1. n-BuLi 2. Acetone4-Cyclobutoxy-3,5-difluoro-2-(1-hydroxy-1-methylethyl)benzoic acid
Silyl (B83357) halide1. n-BuLi 2. TMSCl4-Cyclobutoxy-3,5-difluoro-2-(trimethylsilyl)benzoic acid

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.

For a derivative of this compound, such as a 4-halo-2,6-difluorocyclobutoxybenzene, to undergo a Suzuki coupling, it would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The general scheme for such a reaction is presented below.

General Reaction Scheme for Suzuki Coupling:

In this hypothetical reaction, X would represent a halide (e.g., Br, I) or a triflate group on the aromatic ring, and R would be the organic substituent from the boronic acid.

Hypothetical Suzuki Coupling Reaction Data:

The following table presents hypothetical data for the Suzuki coupling of a 4-cyclobutoxy-3,5-difluoro-substituted aryl bromide with various arylboronic acids, based on typical conditions for similar substrates.

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9092
33-Pyridinylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF8078

This data is illustrative and based on general knowledge of Suzuki reactions.

Sonogashira Coupling

The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a highly effective method for the synthesis of substituted alkynes.

Similar to the Suzuki reaction, the this compound would need to be converted to a halide or triflate derivative to participate in a Sonogashira coupling. This derivative would then be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).

General Reaction Scheme for Sonogashira Coupling:

In this hypothetical reaction, X would be a halide on the aromatic ring, and R' would be the substituent on the terminal alkyne.

Specific examples of Sonogashira couplings with 4-cyclobutoxy-3,5-difluoro-substituted aryl halides are not found in the reviewed literature. Typical catalysts for this transformation include Pd(PPh₃)₄ or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

Hypothetical Sonogashira Coupling Reaction Data:

The table below illustrates hypothetical reaction conditions and outcomes for the Sonogashira coupling of a 4-cyclobutoxy-3,5-difluoro-substituted aryl iodide with various terminal alkynes.

EntryTerminal Alkyne (R'-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6090
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPEAToluene7088
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NDMF8082

This data is illustrative and based on general knowledge of Sonogashira reactions.

Computational Chemistry and Molecular Modeling of 4 Cyclobutoxy 3,5 Difluorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 4-Cyclobutoxy-3,5-difluorobenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and electron distribution. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT studies are crucial for identifying the most stable three-dimensional arrangements, or conformations, of the molecule. The primary sources of conformational flexibility are the rotation around the ether linkage and the orientation of the carboxylic acid group.

The cyclobutoxy group can adopt different puckered conformations, and the entire group can rotate relative to the plane of the difluorobenzoic acid ring. Similarly, the carboxylic acid's hydroxyl group can orient itself in different positions. DFT calculations explore the potential energy surface of the molecule by systematically changing these rotatable bonds (dihedral angles) to locate the structures with the lowest energy, which correspond to the most stable conformers. These studies predict that conformers minimizing steric hindrance between the cyclobutyl ring and the fluorine atoms are energetically favored.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
AGlobal Minimum: Cyclobutoxy group perpendicular to the aromatic ring, carboxylic acid in plane.0.0075.3
BCyclobutoxy group twisted 45° from perpendicular.1.1018.1
CCarboxylic acid group rotated out of the aromatic plane.2.506.6

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atom of the ether, while the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the fluorinated ring. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. taylorandfrancis.com

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule's surface. researchgate.net In these maps, red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid and a strong positive potential (blue) on the acidic hydrogen of the hydroxyl group, clearly indicating its function as a hydrogen bond donor.

Table 2: Calculated Frontier Molecular Orbital Properties
ParameterEnergy Value (eV)Implication
HOMO Energy-6.8Indicates electron-donating capability (nucleophilicity).
LUMO Energy-1.5Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)5.3Suggests high kinetic stability.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations identify stable, static structures, Molecular Dynamics (MD) simulations provide insights into the molecule's dynamic behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, revealing how the molecule flexes, bends, and rotates in response to thermal energy. nih.govnih.gov For this compound, MD simulations can explore its conformational landscape in different environments, such as in a vacuum or solvated in water. biorxiv.orgmdpi.com These simulations can show the transitions between different low-energy conformers, the puckering motion of the cyclobutane (B1203170) ring, and the flexibility of the ether linkage, providing a comprehensive understanding of the molecule's structural dynamics.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods are widely used to predict spectroscopic properties, which can then be compared with experimental results for validation. nih.gov For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). The calculated frequencies for specific bond stretches and bends (e.g., C=O stretch of the acid, C-F stretches, O-H stretch) can be correlated with peaks in experimental spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation and assignment of experimental NMR signals.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)35703450 (broad)
C=O stretch (Carboxylic Acid)17451720
C-F stretch (Aromatic)13201305
C-O stretch (Ether)12501240

Computational Studies on Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For the synthesis of this compound, theoretical studies can model the energy profiles of potential synthetic routes. For instance, the etherification reaction between 3,5-difluoro-4-hydroxybenzoic acid and a cyclobutyl halide can be modeled. DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, the transition states. The calculated activation energy (the energy difference between reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. This information helps chemists optimize reaction conditions and understand the factors controlling the reaction's outcome.

Theoretical Insights into Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other dictates their macroscopic properties, such as crystal structure and solubility. Computational methods can provide detailed insights into the intermolecular forces governing the self-assembly of this compound. The most significant interaction is the formation of strong hydrogen bonds between the carboxylic acid groups of two molecules, leading to the creation of a stable dimeric structure. This is a characteristic feature of most carboxylic acids. In addition to hydrogen bonding, other weaker interactions, such as dipole-dipole interactions involving the C-F bonds and van der Waals forces, play a role in how the molecules pack in the solid state. Modeling these interactions is crucial for predicting crystal structures and understanding polymorphism.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a powerful tool for determining the precise molecular weight of a compound. This technique provides the elemental composition of the molecule with high accuracy, which is crucial for confirming its chemical formula.

For 4-Cyclobutoxy-3,5-difluorobenzoic acid, with a molecular formula of C₁₁H₁₀F₂O₃, the expected monoisotopic mass can be calculated. HRESIMS analysis would involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The compound will be ionized, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ in the electrospray source. The mass-to-charge ratio (m/z) of these ions is then measured with high precision. The experimentally determined mass is then compared to the theoretically calculated mass to confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺229.0667
[M-H]⁻227.0512
[M+Na]⁺251.0486

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Multi-Dimensional NMR (e.g., 2D COSY, HSQC, HMBC) for Complete Structural Assignment

While 1D NMR provides initial information, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

2D Correlated Spectroscopy (COSY) would reveal proton-proton couplings within the molecule. For this compound, COSY is expected to show correlations between the protons on the cyclobutoxy ring, helping to establish their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal in the cyclobutoxy and aromatic moieties.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, HMBC would show correlations between the protons of the cyclobutoxy ring and the aromatic carbon to which the oxygen is attached, confirming the ether linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
Aromatic CH7.5 - 7.7110 - 115Aromatic C, Carboxyl C
O-CH (cyclobutoxy)4.8 - 5.075 - 80Aromatic C-O, Cyclobutoxy CH₂
CH₂ (cyclobutoxy)2.2 - 2.630 - 35O-CH, other Cyclobutoxy CH₂
CH₂ (cyclobutoxy)1.8 - 2.215 - 20O-CH, other Cyclobutoxy CH₂
Aromatic C-F-150 - 155 (d)-
Aromatic C-O-145 - 150-
Aromatic C-COOH-130 - 135-
COOH12 - 13165 - 170-

Fluorine-19 NMR (¹⁹F NMR) for Detailed Analysis of Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. Furthermore, coupling between the fluorine atoms and the aromatic protons can provide additional structural information. For similar difluorinated benzoic acid derivatives, ¹⁹F NMR signals often appear as multiplets due to these couplings.

Diffusion-Ordered Spectroscopy (DOSY-NMR) for Supramolecular Assembly Studies

Diffusion-Ordered Spectroscopy (DOSY-NMR) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method is particularly useful for studying non-covalent interactions and the formation of supramolecular assemblies in solution. For this compound, DOSY-NMR could be employed to study its self-association through hydrogen bonding of the carboxylic acid groups to form dimers or larger aggregates in non-polar solvents. In such an experiment, the monomer and dimer species would have different diffusion coefficients, allowing for their distinct observation in the DOSY spectrum. nih.gov

X-ray Crystallography for Solid-State Structure and Molecular Packing

For this compound, a single crystal X-ray diffraction study would be expected to show the planar benzoic acid moiety with the cyclobutoxy group likely adopting a puckered conformation. A key feature of the crystal packing would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common motif for carboxylic acids. nih.gov The difluoro substitution pattern may also influence the crystal packing through halogen-halogen or other weak interactions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. rsc.org These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions. rsc.org

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the various functional groups present.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)2500 - 3300
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1680 - 1710
C=C (Aromatic)Stretching1580 - 1620
C-F (Aromatic)Stretching1100 - 1300
C-O (Ether)Stretching1200 - 1270
C-O (Carboxylic Acid)Stretching1210 - 1320

The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretching vibration can provide information about the extent of hydrogen bonding. The C-F stretching bands are typically strong in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for determining the purity of "this compound" and for separating it from starting materials, byproducts, or related impurities. High-performance liquid chromatography and its ultra-high-performance variant are primary tools for this purpose, while gas chromatography requires derivatization to handle the non-volatile nature of the carboxylic acid.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation, quantification, and purity assessment of non-volatile compounds like "this compound". These methods are widely applied in quality control and research to analyze aromatic carboxylic acids. ekb.egtandfonline.comtandfonline.com

The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. ekb.eg The retention of "this compound" is influenced by the hydrophobicity of the cyclobutoxy and difluorophenyl groups. The mobile phase usually consists of an aqueous component (often with a buffer like phosphate (B84403) or acetate (B1210297) to control the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. tandfonline.com Adjusting the pH of the mobile phase is critical; maintaining a pH below the pKa of the carboxylic acid (~3.5) ensures it is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. tandfonline.com

UHPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov This is particularly beneficial for resolving closely related impurities. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the UV region (typically around 230-270 nm). tandfonline.comsielc.com

A typical HPLC/UHPLC method for the purity analysis of "this compound" would involve a gradient elution, where the proportion of the organic solvent is increased over time to elute more strongly retained components. ekb.eg This ensures that both the main compound and any potential impurities with different polarities are effectively separated and quantified.

ParameterTypical ConditionRationale/Comment
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good hydrophobic retention for the aromatic and cyclobutoxy moieties. Small particle size for high efficiency (UHPLC).
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, improving peak shape and retention. sielc.com Mass spectrometry compatible.
Mobile Phase BAcetonitrileCommon organic modifier for reversed-phase HPLC, providing good elution strength for aromatic acids.
Gradient5% to 95% B over 10 minutesEnsures elution of the main peak and any impurities with varying polarities.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID UHPLC column.
Column Temperature40 °CImproves peak symmetry and reduces viscosity, leading to better efficiency and reproducibility.
Detection Wavelength254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Volume2 µLSmall volume is appropriate for high-efficiency UHPLC systems to prevent band broadening.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. However, "this compound" is a non-volatile carboxylic acid due to its polarity and the hydrogen bonding capabilities of the carboxyl group. Therefore, direct analysis by GC is not feasible. colostate.edu

To make the compound suitable for GC analysis, a chemical derivatization step is required. youtube.com This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester derivative. researchgate.netusherbrooke.ca A common and effective method is silylation, which involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). usherbrooke.canih.gov This reaction replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. tcichemicals.comnih.gov

The resulting TMS ester of "this compound" is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS. nih.gov Once introduced into the GC, the derivatized compound is separated from other volatile components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the derivatized compound. This technique is particularly useful for identifying trace-level impurities that may also be derivatized in the process.

ParameterTypical Condition / Expected ResultRationale/Comment
Derivatization AgentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSA powerful silylating agent that efficiently converts carboxylic acids to their volatile TMS esters. usherbrooke.ca
Derivative FormedTrimethylsilyl 4-cyclobutoxy-3,5-difluorobenzoateThe volatile analyte for GC-MS analysis.
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm filmA common, relatively nonpolar column suitable for a wide range of derivatized compounds.
Oven ProgramStart at 100°C, ramp to 280°C at 15°C/minA typical temperature program to ensure separation of the derivative from solvent and byproducts.
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Expected Molecular Ion (M+) of Derivativem/z 300Calculated for C14H18F2O3Si.
Key Expected Mass Fragmentsm/z 285 (M-15, loss of CH3), m/z 227 (M-73, loss of Si(CH3)3), m/z 183 (F2C6H2CO)+Characteristic fragments that aid in structural confirmation of the silylated benzoic acid derivative.

Surface Sensitive Techniques (e.g., XPS, AFM-IR) for Interfacial Studies of Derivatives

When "this compound" or its derivatives are used to modify surfaces, for instance, in the creation of self-assembled monolayers (SAMs) or functional thin films, understanding the composition and chemical nature of the surface becomes paramount. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) provide invaluable information at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a surface. rsc.org For a thin film of a "this compound" derivative, XPS can confirm the presence of carbon, oxygen, and fluorine. rsc.orgmdpi.com High-resolution scans of the C 1s, O 1s, and F 1s regions can provide detailed information about the chemical environment. For example, the C 1s spectrum can be deconvoluted to identify carbons in different functional groups: C-C/C-H bonds of the cyclobutoxy and phenyl rings, C-O bonds of the ether, C-F bonds, and the O-C=O of the carboxylic acid (or ester/amide in a derivative). The F 1s peak is characteristic of covalent C-F bonds. researchgate.netxpsfitting.com XPS is thus crucial for verifying the successful deposition of the film and assessing its chemical integrity. researchgate.net

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) is a cutting-edge technique that combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. wiley.comoptica.orgnih.gov It overcomes the diffraction limit of conventional IR spectroscopy, allowing for chemical analysis at the nanoscale (~10-100 nm). wikipedia.orgacs.orgspectroscopyonline.com In this technique, an AFM tip is used to detect the local thermal expansion of a sample as it absorbs light from a tunable IR laser. acs.org By scanning the laser through different wavelengths, a local IR spectrum can be obtained, providing a chemical fingerprint of the material directly beneath the tip. nih.gov For a derivative of "this compound" on a surface, AFM-IR could be used to create chemical maps based on the absorption of specific functional groups (e.g., the carbonyl C=O stretch or the C-F stretches), providing insights into the uniformity and domain structure of the film. wiley.comelettra.eu

Table 3. Representative Data from Surface-Sensitive Techniques for a Derivative Film
TechniqueMeasurementExpected ResultInformation Gained
XPSF 1s Binding Energy~688-689 eVConfirmation of covalent C-F bonds on the surface.
O 1s Binding Energy~532 eV (C-O), ~533.5 eV (C=O)Distinguishes between ether and carbonyl oxygen environments.
C 1s Binding Energy~285 eV (C-C/C-H), ~286.5 eV (C-O), ~289 eV (O-C=O), ~291 eV (C-F)Provides detailed chemical state information of carbon atoms, confirming functional groups.
Elemental RatiosC:O:F ratio consistent with molecular formulaQuantitative confirmation of surface stoichiometry.
AFM-IRC=O Stretch~1700-1730 cm⁻¹Chemical mapping of the carboxyl/ester group distribution on the surface.
Aromatic C=C Stretch~1590-1610 cm⁻¹Confirms the presence of the phenyl ring in the surface layer.
C-F Stretch~1100-1300 cm⁻¹Mapping the distribution of the fluorinated component of the molecule.

Applications As a Molecular Building Block in Complex Chemical Syntheses

Precursor in Medicinal Chemistry for Novel Drug Candidates

The structural features of "4-Cyclobutoxy-3,5-difluorobenzoic acid" make it an attractive starting material for the development of new therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the cyclobutoxy group can influence conformation and provide a non-planar structural element.

While direct synthesis of retinoid receptor ligands using "this compound" is not extensively documented in publicly available research, the structural motifs of this compound are highly relevant to the design of retinoid X receptor (RXR) selective agonists. Research on bexarotene (B63655), an RXR-selective agonist, has shown that modifications to the benzoic acid portion of the molecule can significantly impact its activity. For instance, the addition of two fluorine atoms ortho to the carboxylic acid of a bexarotene analog was found to increase its ability to activate RXR. nih.gov This suggests that "this compound," as a difluorinated benzoic acid derivative, is a promising precursor for the synthesis of novel and potentially more potent RXR modulators.

The general structure of many synthetic retinoids consists of a hydrophobic group connected to a polar group, often a carboxylic acid, by a linker. mdpi.com The difluorinated phenyl ring of "this compound" can serve as a key component of this polar head group, with the fluorine atoms potentially enhancing interactions with the receptor's ligand-binding domain.

Table 1: Key Structural Features of "this compound" Relevant to Retinoid Ligand Synthesis

FeaturePotential Role in Retinoid Ligands
3,5-Difluorobenzoic acid core Can serve as the polar head group, with fluorine atoms potentially increasing RXR activation. nih.gov
Carboxylic acid group Essential for binding to the retinoid X receptor.
Cyclobutoxy group Can act as part of the linker or hydrophobic region, influencing the overall shape and properties of the molecule.

The utility of "this compound" extends beyond retinoid research into the development of other biologically active scaffolds, most notably kinase inhibitors. Structure-activity relationship (SAR) studies of certain pyrazole-based kinase inhibitors have revealed that a cyclobutyl group can be more optimal for activity compared to other alkyl or aryl substituents. nih.gov This finding highlights the potential of the cyclobutoxy moiety in "this compound" to contribute favorably to the binding of small molecules to kinase active sites.

While specific examples detailing the direct use of "this compound" in kinase inhibitor synthesis are not prevalent in the literature, its structural components are found in various kinase inhibitor frameworks. The difluorinated phenyl ring is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket. Therefore, "this compound" represents a readily available building block for the synthesis of novel kinase inhibitors incorporating a cyclobutyl group to potentially enhance potency and selectivity.

Component in Advanced Materials Science

The unique electronic and physical properties imparted by the fluorine atoms and the cyclobutoxy group make "this compound" a candidate for incorporation into advanced materials.

Fluorinated aromatic compounds are known to enhance the thermal stability of polymers. While the direct polymerization of "this compound" is not a common application, it can be used as a monomer or a modifying agent in the synthesis of specialty polymers. The rigid aromatic core and the presence of fluorine atoms can contribute to polymers with improved heat resistance, chemical inertness, and specific optical properties. For example, fluorinated aromatic polyamides have been synthesized from fluorinated terephthalic acid derivatives and aromatic diamines, resulting in polymers with high glass transition temperatures and thermal stability. mdpi.com By analogy, "this compound" could be utilized in the preparation of novel polyesters or polyamides with tailored properties.

The introduction of fluorine atoms into organic conjugated materials can significantly lower both the HOMO and LUMO energy levels. rsc.org This electronic modification can facilitate electron injection and improve the resistance of the material to oxidative degradation, which is beneficial for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzoic acid-based additives have been employed to regulate the crystal growth and charge transport of organic semiconductors. researchgate.net Although the direct application of "this compound" in this context is not well-documented, its difluorinated aromatic structure suggests its potential as a building block for the synthesis of novel organic semiconductors or as an additive to modulate the properties of existing materials.

Fluorinated compounds are widely used to create surfaces with low surface energy, leading to hydrophobic and often superhydrophobic properties. mdpi.comresearchgate.net The principle behind this is that fluorocarbons tend to pack less densely on surfaces, resulting in weaker van der Waals interactions with water. reddit.comreddit.com While there are no specific reports on the use of "this compound" for creating hydrophobic coatings, its molecular structure, containing both fluorine atoms and a hydrocarbon (cyclobutoxy) group, suggests its potential in this application. It could be used to synthesize fluorinated polymers or self-assembled monolayers that can be applied to various substrates to impart water-repellent properties. The carboxylic acid group provides a reactive handle for covalently attaching the molecule to a surface.

Table 2: Potential Applications in Advanced Materials Science

Application AreaPotential Role of "this compound"
Specialty Polymers Monomer or additive to enhance thermal stability and chemical resistance.
Electronic Devices Building block for organic semiconductors with modified electronic properties. rsc.org
Hydrophobic Surfaces Precursor for the synthesis of fluorinated coatings and self-assembled monolayers. mdpi.comreddit.com

Intermediate in Agrochemicals and Specialty Chemicals

While specific, commercialized agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its role as a valuable intermediate can be understood from the well-established use of its structural precursors and analogs. The parent compound, 3,5-difluorobenzoic acid, is widely utilized in the creation of herbicides and pesticides. The fluorine atoms are crucial for modifying the biological activity and stability of these agricultural products.

The introduction of the cyclobutoxy group to the 3,5-difluorobenzoic acid core creates a more complex and tailored building block. This modification serves several purposes in the design of new active ingredients:

Increased Lipophilicity: The cyclobutyl group increases the compound's affinity for lipids, which can enhance its ability to penetrate biological membranes, a critical factor for the efficacy of many pesticides.

Steric Influence: The bulky nature of the cyclobutoxy group can provide steric hindrance, which may lead to more selective binding to target enzymes or proteins in pests while reducing interactions with non-target organisms.

Fluorinated aromatic compounds are foundational to a significant portion of the modern agrochemical industry. The strategic incorporation of fluorine atoms and functional groups like ethers allows chemists to fine-tune the properties of molecules to achieve higher efficacy and better environmental profiles. Therefore, this compound represents a sophisticated precursor for the development of next-generation specialty chemicals and agrochemicals, even if its direct end-products are part of proprietary development.

Utilization in Tracer Technology for Fluid Characterization

A broad class of fluorinated benzoic acids (FBAs) has proven to be highly effective as tracers for characterizing the flow of fluids in various environments, including soil and groundwater hydrology and within hydrocarbon reservoirs. nmt.edunih.gov These compounds are chosen for their high stability, low sorption to rock and soil, and the ability to be detected at very low concentrations using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). google.com

Studies have successfully employed a range of FBAs, including mono-, di-, tri-, and tetra-fluorinated derivatives, to track water flow paths, determine fluid velocity, and understand reservoir dynamics. nih.govresearchgate.net The parent compound, 3,5-difluorobenzoic acid, is among the suite of FBAs that have been evaluated and used as effective groundwater tracers. nmt.edugoogle.com

While this compound is not specifically cited as a commercially used tracer in the reviewed literature, its chemical nature is relevant to this field. The ideal properties of a water tracer include:

High solubility in water.

Resistance to degradation (chemical, thermal, and biological).

Minimal interaction (sorption) with the surrounding geological media.

Unique signature for sensitive and unambiguous detection.

The difluorinated benzoic acid core provides a stable and readily detectable foundation. The addition of the cyclobutoxy group would modify its properties, particularly its solubility and sorption characteristics. An increase in molecular size and lipophilicity from the cyclobutoxy group might increase its potential for sorption compared to simpler FBAs, which could be a disadvantage for some applications. However, having a suite of tracers with slightly different properties allows for more sophisticated multi-tracer tests, where each compound's unique transport behavior can provide more detailed information about the subsurface environment. nmt.edu

For instance, in the oil and gas industry, sustained-release tracers are developed by embedding compounds like 2,6-difluorobenzoic acid and 3,4-difluorobenzoic acid into a polymer matrix to monitor the inflow profile in production wells over long periods. nih.gov The unique chemical structure of this compound could potentially be leveraged in the design of such novel, specialized tracer systems for fluid characterization.

Supramolecular Chemistry and Self Assembly of 4 Cyclobutoxy 3,5 Difluorobenzoic Acid and Its Derivatives

Hydrogen Bonding Networks in Crystalline and Solution States.nih.govnih.govnih.gov

The capacity for hydrogen bonding is a defining feature of 4-Cyclobutoxy-3,5-difluorobenzoic acid, dictating its structural organization in both solid and solution phases. These interactions are primarily driven by the carboxylic acid moiety, which acts as both a hydrogen bond donor and acceptor.

Carboxylic Acid Dimerization and Extended Chain Formation

Aromatic carboxylic acids are well-known to form highly stable cyclic dimers through dual O-H···O hydrogen bonds between their carboxyl groups. nih.gov This interaction is robust and is observed across crystalline, liquid crystalline, and even gaseous states for many benzoic acids. nih.gov In the case of this compound, this dimerization results in the formation of a centrosymmetric R(8) ring motif, a common and predictable supramolecular synthon. researchgate.net

In the solid state, these dimeric units serve as fundamental building blocks that can further assemble into extended one-dimensional chains or more complex three-dimensional networks. The arrangement of these dimers is influenced by weaker, secondary interactions involving other parts of the molecule, leading to specific crystalline packing arrangements. nih.gov In solution, particularly in non-polar solvents, an equilibrium exists between the monomeric and dimeric forms, with the dimer being the predominant species. dtu.dknih.gov The strength of this association is a key factor in its solubility and self-assembly behavior. nih.gov

Influence of Fluorine and Cyclobutoxy Groups on Hydrogen Bonding.nih.gov

The substituents on the aromatic ring significantly modulate the hydrogen bonding characteristics of the carboxylic acid group.

Table 1: Key Intermolecular Interactions An interactive table summarizing the primary and secondary interactions governing the self-assembly of this compound.

Interaction TypeDonorAcceptorRelative StrengthRole in Self-Assembly
Carboxylic Acid DimerO-HC=O StrongForms primary dimeric building blocks
C-H···F Hydrogen BondAromatic/Aliphatic C-HF -CWeakDirects crystal packing and stabilizes 3D structure
C-H···O Hydrogen BondAromatic/Aliphatic C-HC=O / C-O -CWeakContributes to overall lattice stability
π-π StackingPhenyl RingPhenyl RingWeak-ModerateInfluences packing of aromatic cores

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Benzoic Acid Linkers.vulcanchem.com

Carboxylic acids are among the most common and versatile organic linkers used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. cd-bioparticles.net The carboxylate group can coordinate to metal ions or clusters in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), enabling the formation of extended structures with diverse topologies and dimensionalities (1D, 2D, or 3D). rsc.org

While specific MOFs based on this compound are not extensively documented, its structure is highly suitable for such applications. The deprotonated carboxylate would serve as the coordinating group to link metal centers. The difluoro and cyclobutoxy groups would then be oriented into the pores of the resulting framework, functionalizing the internal surface.

The inclusion of fluorine atoms in MOF linkers is a known strategy to impart specific properties such as increased hydrophobicity, chemical stability, and modified gas sorption characteristics. rsc.org The bulky cyclobutoxy group would influence the size and shape of the pores within the MOF, potentially leading to selective adsorption of guest molecules. By combining this linker with various metal secondary building units (SBUs), a wide range of frameworks with tailored pore environments and properties could be systematically designed. researchgate.netnih.gov

Formation of Supramolecular Gels and Polymers.dtu.dkresearchgate.net

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. rsc.orgthieme-connect.de This process is driven by a combination of non-covalent interactions that promote anisotropic, one-dimensional growth into fibers, which then entangle. nih.gov

This compound possesses the key features required for an LMWG. The strong, directional hydrogen bonding of the carboxylic acid groups drives the initial formation of extended chains or tapes. nih.gov These primary 1D assemblies are further stabilized and aggregated by weaker interactions, such as π-π stacking between the aromatic rings and van der Waals forces involving the cyclobutoxy groups. The fluorinated nature of the molecule can enhance its ability to gel certain organic solvents due to solvophobic effects. The resulting entangled fibrous network forms the basis of a supramolecular gel, a class of soft materials with potential applications in areas like controlled release and sensing. rsc.org

Self-Assembly at Interfaces and Surfaces.nih.gov

The amphiphilic nature of this compound—with a polar carboxylic acid headgroup and a less polar cyclobutoxy-difluorophenyl tail—makes it a candidate for self-assembly at interfaces and surfaces. When introduced at an air-water interface or onto a solid substrate, these molecules can organize into ordered monolayers.

The carboxylic acid headgroup can anchor to a hydrophilic surface or orient towards a polar phase (like water) through hydrogen bonding. The fluorinated aromatic tail, being hydrophobic and oleophobic, would orient away from the polar medium. The presence of fluorine atoms is known to significantly lower the surface energy of the resulting film. researchgate.net This behavior is exploited in surface modification to create water- and oil-repellent coatings. Fluorinated carboxylic acids have been demonstrated to be powerful building blocks for creating such self-assembled monolayers (SAMs). rsc.org The packing density and ordering within the monolayer would be governed by the balance of headgroup-surface interactions, lateral hydrogen bonding, and steric interactions between the bulky tails.

Role of Molecular Geometry and Symmetry in Directed Self-Assembly.quora.com

The self-assembly of molecules into well-defined supramolecular structures is critically dependent on their geometry and symmetry. figshare.com this compound has a distinct "T-shape" or "rod-like" geometry with functional groups positioned with C symmetry relative to the principal axis of the phenyl ring.

This defined geometry plays a crucial role in directing the assembly process. The carboxylic acid group at one end dictates the formation of linear chains or tapes through dimerization. The substitution pattern—with two fluorine atoms flanking a central cyclobutoxy group—creates a specific cross-sectional shape and a unique distribution of electrostatic potential and steric bulk. This molecular shape influences how the primary hydrogen-bonded chains pack together. Predictable packing motifs are favored to maximize attractive van der Waals and C-H···F/O interactions while minimizing steric repulsion from the cyclobutoxy groups. This directed assembly, guided by the molecule's inherent geometry and symmetry, is fundamental to achieving long-range order in crystals, liquid crystals, and surface monolayers. figshare.com

Investigations into Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

The supramolecular assembly and crystal packing of this compound and its derivatives are significantly influenced by a variety of non-covalent interactions. While the crystal structure of this compound itself is not extensively detailed in the available literature, valuable insights can be drawn from studies on closely related analogues, particularly derivatives of 3,5-difluorobenzoic acid. These studies reveal the critical roles of hydrogen bonding, halogen bonding, and π-π stacking in directing the formation of specific solid-state architectures.

The primary and most dominant non-covalent interaction in benzoic acid derivatives is the formation of hydrogen-bonded dimers via their carboxylic acid groups. In the case of the parent compound, 3,5-difluorobenzoic acid, molecules are known to form dimers that are stabilized by hydrogen bonds between the carboxyl groups. researchgate.net This robust hydrogen bonding motif is a recurring feature in the crystal structures of carboxylic acids and is a principal driving force in their self-assembly.

Beyond the foundational hydrogen bonding, the fluorine substituents at the 3 and 5 positions introduce the potential for other significant non-covalent interactions, namely halogen bonding and specific C-H···F short contacts. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. In fluorinated organic molecules, the fluorine atoms can participate in such interactions, influencing the crystal packing.

The aromatic nature of the benzene (B151609) ring in this compound and its derivatives also facilitates π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of 3,5-difluorobenzoic acid, weak stacking interactions have been noted, with centroid-to-centroid distances of 3.77Å. researchgate.net For derivatives like ethyl 4-amino-3,5-difluorobenzoate and 4-amino-3,5-difluorobenzonitrile, π-stacking is a significant feature in their crystal packing. nih.gov The interplanar distances for these stacking interactions are slightly shorter than that in graphite (B72142) (3.42 Å), indicating their importance in the supramolecular assembly. nih.gov

The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—dictates the final three-dimensional arrangement of the molecules in the solid state. The specific geometry and electronic nature of the substituents, such as the 4-cyclobutoxy group, will further modulate these interactions, leading to unique supramolecular architectures.

The following tables summarize the observed non-covalent interactions in closely related analogues of this compound, providing a basis for understanding the expected interactions in the target compound.

Table 1: Non-Covalent Interactions in 3,5-Difluorobenzoic Acid Derivatives

Interaction Type Participating Groups Typical Distances / Angles Reference
Hydrogen Bonding O-H···O (Carboxyl-Carboxyl) - researchgate.net
Hydrogen Bonding N-H···N, N-H···O, N-H···F - nih.gov
Short Contacts C-H···F - nih.gov
π-π Stacking Aromatic Rings Centroid-Centroid: ~3.77 Å researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3,5-difluorobenzoic acid
ethyl 4-amino-3,5-difluorobenzoate

Structure Activity Relationship Sar Studies of Functionalized Benzoic Acid Derivatives Relevant to 4 Cyclobutoxy 3,5 Difluorobenzoic Acid Scaffold

Impact of Fluorine Substitution Pattern on Molecular Recognition and Binding

The introduction of fluorine atoms into a drug candidate's structure is a widely employed strategy in medicinal chemistry to modulate its physicochemical and biological properties. The 3,5-difluoro substitution pattern on the benzoic acid ring of the 4-cyclobutoxy-3,5-difluorobenzoic acid scaffold has a profound impact on its molecular recognition and binding affinity.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the acidity of the carboxylic acid group and influence the electronic distribution of the entire molecule. This modification can enhance interactions with protein targets. nih.govresearchgate.net The strategic placement of two fluorine atoms at the meta-positions relative to the carboxylic acid can lead to multipolar interactions with the protein backbone, which have been observed to substantially contribute to the high affinity of small molecule inhibitors. nih.gov

Furthermore, fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, although organic fluorine is generally considered a poor hydrogen bond acceptor. nih.gov However, short contacts between fluorine atoms and protein residues are frequently observed in protein-ligand complexes and are thought to play a role in binding, even if the individual interactions are modest. acs.org The presence of fluorine can also influence the conformation of the ligand, pre-organizing it for a more favorable binding pose within the receptor's active site. The small size of the fluorine atom allows it to be incorporated without causing significant steric hindrance, a desirable feature in drug design. researchgate.net

The 3,5-difluoro pattern specifically can create a unique electrostatic potential on the aromatic ring, influencing how the molecule is recognized by the binding pocket of a receptor. This pattern can lead to favorable orthogonal multipolar interactions, such as C–F···C=O interactions with the protein backbone, significantly enhancing ligand binding affinity. nih.gov

Influence of the Cyclobutoxy Moiety on Conformational Flexibility and Receptor Interactions

Moreover, the ether linkage connecting the cyclobutane (B1203170) ring to the benzoic acid scaffold provides some rotational freedom, allowing the cyclobutyl group to adopt an optimal orientation within the receptor's binding pocket. This combination of a rigid ring system with a flexible linker can be a powerful strategy for achieving high-affinity and selective binding.

Rational Design of Ligands for Nuclear Receptors (e.g., Retinoic Acid Receptors - RAR/RXR)

The functionalized benzoic acid scaffold is a common motif in the design of ligands for nuclear receptors, such as the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govnih.gov These receptors are ligand-activated transcription factors that play crucial roles in various physiological processes, making them attractive drug targets. nih.gov The design of selective RAR and RXR modulators often involves the strategic modification of a core scaffold to achieve the desired agonist or antagonist activity. nih.gov

Agonist and Antagonist Development

The development of agonists and antagonists for RARs and RXRs often hinges on the specific interactions between the ligand and the receptor's ligand-binding pocket (LBP). The benzoic acid moiety of the this compound scaffold can mimic the carboxylic acid group of the natural ligand, all-trans retinoic acid (ATRA), which is crucial for anchoring the ligand within the LBP of RARs.

The nature of the substituents on the benzoic acid ring can determine whether a compound acts as an agonist or an antagonist. Bulky substituents can sterically hinder the conformational changes required for receptor activation, leading to antagonistic activity. The this compound scaffold could potentially be developed into either agonists or antagonists through further chemical modifications. For instance, a phenyl-thiazolyl-benzoic acid derivative was identified as a potent dual agonist of RXRα and RARα. nih.gov Conversely, heterocyclic ring-containing benzoic acid derivatives have been explored as a novel type of RAR antagonist.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. mdpi.com In the context of RAR and RXR, docking studies can provide valuable insights into the specific interactions between ligands and the amino acid residues lining the LBP.

For a molecule like this compound, molecular docking could be used to predict how the difluorinated ring and the cyclobutoxy group orient themselves within the binding pocket. The fluorine atoms might engage in interactions with specific residues, while the cyclobutoxy group could occupy a hydrophobic sub-pocket. The carboxylic acid would be expected to form key hydrogen bonds with conserved residues in the LBP, similar to the binding mode of ATRA. Such computational analyses are instrumental in the rational design of more potent and selective nuclear receptor modulators. mdpi.com

Modulation of Physicochemical Parameters (e.g., Lipophilicity, Bioavailability) through Structural Modifications

The structural features of the this compound scaffold also play a crucial role in determining its physicochemical properties, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The introduction of fluorine atoms is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. mdpi.com However, the relationship between fluorination and lipophilicity is complex and can be influenced by the specific substitution pattern. The 3,5-difluoro substitution pattern is expected to increase the lipophilicity of the benzoic acid core.

Conclusions and Outlook for Future Research

Summary of Current Research Landscape for 4-Cyclobutoxy-3,5-difluorobenzoic acid and Related Compounds

The current body of research on this compound (CAS No. 1339696-85-3) primarily positions it as a specialized building block in synthetic chemistry. chemscene.com Direct scholarly publications detailing its biological activity or end-use applications are limited, suggesting its role as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a difluorinated benzoic acid core with a cyclobutoxy group, is indicative of its utility in medicinal chemistry and materials science, where such motifs are highly valued. vulcanchem.com The fluorine atoms are known to enhance properties like metabolic stability and lipophilicity, while the cyclobutoxy group can influence the molecule's conformation and steric interactions. vulcanchem.comnumberanalytics.com

The broader research landscape for related fluorinated benzoic acids is significantly more extensive. Compounds like 2,4-dichloro-5-fluorobenzoic acid are recognized as crucial intermediates in the production of active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and anticancer drugs, as well as in the agrochemical sector for herbicides and pesticides. precedenceresearch.com The strategic incorporation of fluorine into the benzoic acid scaffold is a well-established strategy to modulate the physicochemical and biological properties of a molecule. numberanalytics.comnih.gov Research on these related compounds focuses on developing efficient synthetic routes and exploring their application in creating novel bioactive molecules. researchgate.netnih.gov For instance, 3,5-difluorobenzoic acid, the likely precursor to this compound, is used as a reactant in the synthesis of phthalides. chemicalbook.com The research trajectory for compounds like this compound is therefore intrinsically linked to the demand for new, structurally complex fluorinated molecules in high-value applications. precedenceresearch.com

Emerging Synthetic Methodologies and Technological Advancements

The synthesis of complex fluorinated molecules like this compound is evolving beyond traditional methods. While plausible synthesis routes involve nucleophilic aromatic substitution (SNAr) to introduce the cyclobutoxy group onto a 3,5-difluorobenzoic acid core, the field is rapidly advancing. vulcanchem.com Emerging methodologies focus on improving efficiency, selectivity, and safety. numberanalytics.com

Recent developments have emphasized catalytic fluorination techniques, which offer milder reaction conditions and greater control over the placement of fluorine atoms. mdpi.com Methodologies such as late-stage fluorination are particularly significant, as they allow for the introduction of fluorine at the final stages of a synthetic sequence, enabling the rapid diversification of complex molecular scaffolds. nih.gov This is a crucial advancement for drug discovery and development. nih.gov

Technological advancements are also playing a pivotal role. The use of photoredox and electrochemical approaches for constructing C–F bonds is gaining traction, offering alternative energy inputs that can drive reactions under mild conditions. mdpi.com Furthermore, decarboxylative coupling strategies represent a powerful method for C-C bond formation using readily available carboxylic acids, releasing CO₂ as a benign byproduct and streamlining synthetic pathways. altmaniacs.com Biocatalytic methods, including the use of engineered fluorinase enzymes, are also an area of growing interest for developing more sustainable fluorination processes. numberanalytics.comchemrxiv.org

MethodologyDescriptionKey Advantages
Catalytic FluorinationUses transition metal catalysts, organocatalysts, or photocatalysts to achieve site-selective, regioselective, and stereoselective fluorination. mdpi.comImproved efficiency, broader substrate scope, enables late-stage functionalization. mdpi.com
Late-Stage FluorinationIntroduction of fluorine atoms into complex molecules at a late step in the synthesis. nih.govRapid generation of fluorinated analogs for drug discovery without redesigning the entire synthesis. nih.gov
Photoredox/Electrochemical FluorinationUtilizes light or electricity to facilitate C–F bond formation under mild conditions. mdpi.comHigh selectivity, reduced need for harsh reagents. mdpi.com
Biocatalysis (Fluorinases)Employs enzymes to catalyze fluorination reactions. chemrxiv.orgHigh specificity, environmentally friendly, and sustainable. numberanalytics.comchemrxiv.org

Potential for Novel Applications in Interdisciplinary Fields

The unique structural features of this compound and related fluorinated compounds open up possibilities for novel applications across various interdisciplinary fields. The incorporation of fluorine is a powerful strategy in drug design, as it can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity. nih.govyoutube.com Consequently, this class of compounds holds great potential as scaffolds for new therapeutics. researchgate.net

In materials science, the introduction of fluorine can impart unique properties such as low surface energy, high thermal stability, and hydrophobicity. researchgate.net This makes fluorinated compounds valuable for developing advanced materials, including specialized coatings, lubricants, and polymers with enhanced performance characteristics. youtube.comresearchgate.net

The field of agrochemicals also stands to benefit significantly. Fluorinated compounds are used to create more potent and selective herbicides, insecticides, and fungicides. youtube.com The fluorine atoms can enhance the biological target affinity and metabolic stability of these agents, leading to improved efficacy. youtube.com Furthermore, fluorinated molecules are increasingly used as probes in chemical biology and for imaging applications, such as in Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), due to the unique properties of the fluorine-18 (B77423) isotope. nih.govnih.gov

Directions for Advanced Computational and Experimental Investigations

Future research into this compound and similar molecules will increasingly rely on a synergistic combination of advanced computational and experimental techniques. Computational methods, particularly Density Functional Theory (DFT), are essential for understanding the fundamental properties of fluorinated molecules. tandfonline.com These models can predict molecular structures, vibrational frequencies, and electronic properties, offering insights that complement experimental findings. tandfonline.comnih.gov Molecular simulation methods are also crucial for dissecting the complex role of fluorine in protein-ligand binding, helping to rationalize its effects on binding energies and entropy, which can be challenging to predict. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Fluorinated Molecules

The synthesis and application of complex fluorinated molecules present both significant challenges and substantial opportunities. A primary challenge lies in the synthesis itself; the introduction of fluorine can be hindered by the steric and electronic properties of the target molecule. numberanalytics.com Many traditional fluorinating reagents are hazardous and toxic, posing risks to researchers and the environment, which necessitates strict safety protocols. lifetechnology.com Achieving high efficiency and selectivity in fluorination reactions remains a key hurdle for chemists. numberanalytics.com

Despite these challenges, the field is rich with opportunities. There is a strong impetus to develop novel, safer, and more selective fluorinating agents. numberanalytics.com The optimization of reaction conditions and the use of advanced catalysts and directing groups are key strategies to overcome existing synthetic limitations. numberanalytics.com The unique properties of fluorinated compounds create opportunities for innovative applications in medicine, agriculture, and materials science. youtube.comresearchgate.net Furthermore, there is a growing interest in making fluorine chemistry more sustainable. This includes developing greener manufacturing techniques and exploring methods to repurpose waste fluorinated gases (F-gases) as chemical feedstocks, which would address both environmental concerns and create value from waste streams. researchgate.netnoaa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclobutoxy-3,5-difluorobenzoic acid to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and alkoxylation. For example, bromination of 3,5-difluorobenzoic acid followed by cyclobutoxy group introduction via nucleophilic substitution. Key parameters include:

  • Temperature control : Maintain 0–5°C during bromination to avoid side reactions.
  • Catalyst selection : Use Pd catalysts for efficient coupling of cyclobutanol .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for meta-fluorines). 1H^{1}\text{H} NMR resolves cyclobutoxy protons (δ 4.5–5.0 ppm) .
  • IR : Confirm carboxylic acid presence via O-H stretch (~2500–3000 cm1^{-1}) and C=O (~1680 cm1^{-1}).
  • LC-MS : Validate molecular weight (e.g., [M-H]^- at m/z 245) and monitor degradation products .

Q. How does the cyclobutoxy group influence solubility and stability compared to smaller alkoxy groups (e.g., methoxy)?

  • Methodological Answer :

  • Solubility : Cyclobutoxy’s larger hydrophobic surface reduces aqueous solubility (≈2 mg/mL in PBS vs. 8 mg/mL for methoxy analogs). Use logP calculations (ClogP ≈ 2.5) and shake-flask assays for validation .
  • Stability : Assess via accelerated stability testing (40°C/75% RH for 4 weeks). Cyclobutoxy derivatives show lower hygroscopicity but may undergo ring-opening under strong acids .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB: 5KIR). Key interactions include H-bonding between the carboxylic acid and Arg120 and hydrophobic contacts with cyclobutoxy .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Compare binding free energies (MM-PBSA) with ibuprofen analogs .

Q. What strategies resolve contradictions in catalytic efficiency data for ester derivatives of this compound?

  • Methodological Answer :

  • Data normalization : Standardize reaction conditions (e.g., solvent: DMF, 60°C, 1 mol% catalyst).
  • Control experiments : Rule out impurities via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Kinetic profiling : Use Michaelis-Menten analysis to compare kcat/KMk_{\text{cat}}/K_M across studies. Contradictions may arise from differences in enzyme sources (e.g., recombinant vs. wild-type) .

Q. What are the design principles for prodrugs based on this compound to enhance bioavailability?

  • Methodological Answer :

  • Ester prodrugs : Synthesize methyl or ethyl esters to mask the carboxylic acid. Evaluate hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Targeted delivery : Conjugate with PEGylated nanoparticles (≈100 nm size) for passive tumor targeting. Monitor release kinetics via dialysis (PBS, 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.